molecular formula C8H8F3NS B10904414 [2-Amino-4-(trifluoromethyl)phenyl]methanethiol CAS No. 1260379-40-5

[2-Amino-4-(trifluoromethyl)phenyl]methanethiol

Cat. No.: B10904414
CAS No.: 1260379-40-5
M. Wt: 207.22 g/mol
InChI Key: MPTSYQSLGJKPSU-UHFFFAOYSA-N
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Description

[2-Amino-4-(trifluoromethyl)phenyl]methanethiol: is an organic compound with the molecular formula C8H8F3NS It is characterized by the presence of an amino group, a trifluoromethyl group, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-4-(trifluoromethyl)phenyl]methanethiol typically involves the introduction of the trifluoromethyl group and the thiol group onto the benzene ring. One common method involves the reaction of 4-(trifluoromethyl)aniline with a thiolating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-Amino-4-(trifluoromethyl)phenyl]methanethiol can undergo oxidation reactions, where the thiol group is converted to a disulfide or sulfonic acid group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-Amino-4-(trifluoromethyl)phenyl]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, making it useful in studying enzyme mechanisms and protein interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-Amino-4-(trifluoromethyl)phenyl]methanethiol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, while the thiol group can form covalent bonds with specific amino acid residues. This dual interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-Amino-4-(trifluoromethyl)phenyl]methanol
  • [2-Amino-4-(trifluoromethyl)phenyl]methane
  • [2-Amino-4-(trifluoromethyl)phenyl]methanone

Uniqueness

Compared to similar compounds, [2-Amino-4-(trifluoromethyl)phenyl]methanethiol is unique due to the presence of the thiol group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1260379-40-5

Molecular Formula

C8H8F3NS

Molecular Weight

207.22 g/mol

IUPAC Name

[2-amino-4-(trifluoromethyl)phenyl]methanethiol

InChI

InChI=1S/C8H8F3NS/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4,12H2

InChI Key

MPTSYQSLGJKPSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)CS

Origin of Product

United States

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